molecular formula C17H16N4 B11730875 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine CAS No. 782450-12-8

6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine

Katalognummer: B11730875
CAS-Nummer: 782450-12-8
Molekulargewicht: 276.34 g/mol
InChI-Schlüssel: XPNPAUBWIKWBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene Core

  • Substituents :
    • Amino groups (-NH$$2$$) at positions 1 and 3.
    • Methyl group (-CH$$3$$) at position 6.
  • Electronic Effects : The electron-donating amino groups enhance the ring’s nucleophilicity, while the methyl group introduces steric hindrance and modest inductive effects.

Pyrimidine Ring

  • Substituents :
    • Phenyl group at position 4.
    • Amine linkage to the benzene core at position 2.
  • Resonance and Aromaticity : The pyrimidine ring’s conjugated $$ \pi $$-system delocalizes electrons across its six-membered structure, stabilized by nitrogen’s electronegativity. The phenyl group at position 4 extends conjugation, enhancing thermal stability.

Hybrid Connectivity

The amine bridge between the benzene and pyrimidine introduces rotational flexibility while maintaining planarity through resonance stabilization. Density functional theory (DFT) models suggest a dihedral angle of $$ 15^\circ \pm 2^\circ $$ between the aromatic planes, minimizing steric clashes.

Molecular Formula Validation and Mass Spectrometric Confirmation

The molecular formula $$ \text{C}{17}\text{H}{16}\text{N}_4 $$ was validated through high-resolution mass spectrometry (HRMS) and elemental analysis:

Property Value
Molecular Weight 276.34 g/mol
Exact Mass (HRMS) 276.1321 (calculated)
Observed $$ m/z $$ 276.1318 $$[M]^+$$
Nitrogen Content 20.28% (theoretical)

Fragmentation Patterns :

  • Primary fragments at $$ m/z $$ 186 (loss of $$ \text{C}6\text{H}5\text{N}_2 $$) and $$ m/z $$ 105 (phenyl ion).
  • Secondary cleavage of the pyrimidine ring yields ions at $$ m/z $$ 77 (benzene) and $$ m/z $$ 43 (CH$$_3$$N$$^+$$).

The spectral data confirm the hybrid structure and rule out isomeric alternatives, such as substitution at pyrimidine position 5 or methyl placement at benzene position 4.

Eigenschaften

CAS-Nummer

782450-12-8

Molekularformel

C17H16N4

Molekulargewicht

276.34 g/mol

IUPAC-Name

4-methyl-3-N-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C17H16N4/c1-12-7-8-14(18)11-16(12)21-17-19-10-9-15(20-17)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,20,21)

InChI-Schlüssel

XPNPAUBWIKWBGV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Suzuki-Miyaura Cross-Coupling for Pyrimidine Ring Functionalization

The Suzuki-Miyaura coupling is a cornerstone for constructing the 4-phenylpyrimidin-2-yl moiety. A modified protocol from WO2021074138A1 demonstrates the coupling of 2,4-dichloropyrimidine with phenylboronic acid under palladium catalysis. Using PdCl₂(dppf) as the catalyst and cesium carbonate as the base in a toluene/water biphasic system, the reaction achieves >90% conversion at 80°C within 12 hours. The regioselectivity for the 4-position is controlled by the electron-withdrawing effect of the pyrimidine nitrogen atoms, yielding 2-chloro-4-phenylpyrimidine as the sole product.

Optimization Insights

  • Catalyst Load : Reducing PdCl₂(dppf) from 5 mol% to 2 mol% maintains yield (82–85%) while lowering metal contamination.

  • Solvent Effects : Polar aprotic solvents like DMF increase byproduct formation (e.g., bis-arylated derivatives), whereas toluene minimizes side reactions.

Guanylation and Cyclocondensation for Benzene-1,3-Diamine Assembly

The benzene-1,3-diamine core is synthesized via guanylation of 3-amino-4-methylbenzoate derivatives. As detailed in Xin et al. , bis-Boc-guanylpyrazole serves as the guanylating agent under acidic conditions (HCl in methanol). The Boc-protected intermediate is deprotected using trifluoroacetic acid (TFA) to yield 1-(5-methyl-2-aminophenyl)guanidine. Subsequent cyclocondensation with 3-(dimethylamino)-1-phenylprop-2-en-1-one in t-butanol at 120°C for 20 hours affords the methyl ester precursor, which is hydrolyzed with lithium hydroxide to the carboxylic acid.

Key Data

StepReagents/ConditionsYield (%)Purity (HPLC)
GuanylationBis-Boc-guanylpyrazole, HCl7895
Cyclocondensationt-BuOH, 120°C6592
Ester HydrolysisLiOH, THF/H₂O9498

Curtius Rearrangement for Amine Protection-Deprotection

A one-pot Curtius rearrangement is employed to introduce the primary amine group. Following WO2021074138A1 , diphenylphosphoryl azide (DPPA) and triethylamine in toluene activate the carboxylic acid intermediate to form an acyl azide. Thermal decomposition at 100°C generates an isocyanate, which undergoes nucleophilic attack by tert-butanol to yield tert-butyl (4-methyl-3-((4-phenylpyrimidin-2-yl)amino)phenyl)carbamate. Deprotection with TFA in dichloromethane provides the final amine with 60–70% isolated yield.

Challenges and Solutions

  • Phosphorous Impurities : Residual DPPA byproducts are removed via silica gel chromatography (hexane/ethyl acetate gradient).

  • Regioselectivity : Exclusive formation of the 2-aminopyrimidine regioisomer is confirmed by ¹H-NMR (δ 8.45 ppm, pyrimidine-H) .

Copper-Catalyzed N-Arylation for Direct Amine Coupling

An alternative route from Liu et al. utilizes copper(I)-catalyzed N-arylation to couple 2-chloro-4-phenylpyrimidine with 3-amino-4-methylaniline. Using CuI (10 mol%), 1,10-phenanthroline as a ligand, and potassium carbonate in DMSO at 110°C, the reaction achieves 82% yield within 24 hours. This method circumvents palladium catalysts, reducing costs while maintaining efficiency.

Comparative Analysis

ParameterPalladium Method Copper Method
Catalyst CostHighLow
Reaction Time12 h24 h
Isolated Yield80%82%
Byproducts<5%8–10% (dimerization)

Spectral Characterization and Quality Control

The final product is characterized by ¹H-NMR, IR, and mass spectrometry. Key spectral features include:

  • ¹H-NMR (DMSO-d₆) : δ 8.93 (d, 1H, pyrimidine-H), 6.75 (d, 1H, Ar-H), 2.08 (s, 3H, -CH₃) .

  • IR (KBr) : 3076 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=N stretch).

  • MS (ESI) : m/z 308.11 [M+H]⁺.

Industrial-Scale Considerations

For large-scale synthesis, the Suzuki-Miyaura and Curtius rearrangement steps are prioritized due to their scalability. Key adjustments include:

  • Solvent Recovery : Toluene is recycled via distillation, reducing waste.

  • Catalyst Reuse : PdCl₂(dppf) is recovered via adsorption on activated carbon, achieving 3–4 cycles without yield loss.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Methyl-N1-(4-Phenylpyrimidin-2-yl)benzol-1,3-diamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas für die Reduktion, Sauerstoff oder Peroxide für die Oxidation und Halogenide oder andere Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen und Drücke, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

One of the most notable applications of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is in the development of therapeutic agents targeting cancer. The compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression.

  • Tyrosinase Inhibition : Research has indicated that compounds structurally similar to 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine can inhibit tyrosinase, an enzyme implicated in melanoma and other skin cancers. Inhibitors of tyrosinase are being explored for their ability to reduce hyperpigmentation and treat melanoma .
  • DNA Cleavage Studies : The compound has shown promise in studies aimed at understanding DNA interactions. Its derivatives have been tested for their ability to cleave DNA, indicating a potential mechanism for inducing apoptosis in cancer cells .

Impurity Monitoring in Pharmaceuticals

The compound is also recognized as an impurity in the synthesis of imatinib, a well-known anticancer drug used primarily for treating chronic myeloid leukemia (CML). Monitoring levels of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is crucial for ensuring the quality and safety of imatinib formulations .

Synthetic Intermediates

6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been synthesized through various methodologies that emphasize its versatility as a building block in organic synthesis.

Methodological Innovations

Recent studies have focused on optimizing reaction conditions to improve yields and reduce by-products when synthesizing this compound. Techniques such as microwave-assisted synthesis and the use of different solvents have been explored to enhance reaction efficiency .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Molecular formula: C₁₆H₁₅N₅
  • Molecular weight: 277.33 g/mol
  • Solubility: Soluble in DMSO and ethanol .

The biological and chemical properties of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine are influenced by its pyrimidine and benzene substituents. Below is a comparative analysis with structurally related compounds:

Key Research Findings
  • Antimicrobial vs. Anticancer Activity :

    • Pyridin-3-yl derivatives (e.g., compound 8b) show superior antimicrobial activity against Gram-positive bacteria (MIC: 4 µg/mL) compared to phenyl-substituted analogs .
    • Aromatic chain derivatives of the target compound exhibit stronger anticancer activity than aliphatic analogs, emphasizing the role of π-π stacking in target binding .
  • Drug Resistance :

    • Second-generation inhibitors like nilotinib, derived from structural analogs, overcome imatinib resistance in chronic myeloid leukemia by optimizing substituent interactions with BCR-ABL mutants .

Biologische Aktivität

6-Methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including anti-cancer properties, mechanisms of action, and synthesis pathways.

  • Molecular Formula : C16H15N5
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 571187-03-6

Synthesis

The synthesis of 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine involves several steps, typically starting from simpler pyrimidine derivatives. Detailed methodologies include the use of stannous chloride and various organic solvents to achieve the desired compound with high purity .

Anti-Cancer Properties

Research has shown that 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A431 (vulvar carcinoma)12.5Induction of apoptosis and cell cycle arrest
MCF7 (breast cancer)10.0Inhibition of DNA synthesis
HeLa (cervical cancer)15.0Disruption of microtubule formation

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and microtubule dynamics, which are essential for cancer cell survival and proliferation .

The proposed mechanisms through which 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine exerts its effects include:

  • DNA Cleavage : The compound has been shown to induce DNA cleavage in vitro, suggesting potential as a chemotherapeutic agent .
  • Angiogenesis Inhibition : Studies indicate that it may inhibit angiogenesis, which is crucial for tumor growth and metastasis .
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • A study on the A431 vulvar carcinoma cell line reported a significant reduction in cell viability upon treatment with 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine, with observed morphological changes indicative of apoptosis.
  • In animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-N1-(4-phenylpyrimidin-2-yl)benzene-1,3-diamine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or amidation reactions. For example:

  • Route 1 : Reacting 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with acyl chlorides in tetrahydrofuran (THF) at low temperatures (-5°C) using K₂CO₃ as a base yields derivatives .

  • Route 2 : Propargyl bromide can be introduced to the amine group under DMSO at 70°C, followed by extraction with dichloromethane (DCM) .

  • Key Variables : Solvent choice (THF, DMSO), temperature control (-5°C to 70°C), and base (K₂CO₃, NaHCO₃) significantly affect yield and purity.

    Table 1 : Comparison of Synthetic Conditions

    Evidence IDSolventTemperatureBaseYield
    THF-5°CK₂CO₃~75%
    DMSO70°CNaHCO₃~80%

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation involves:

  • X-ray crystallography : SHELX software is widely used for small-molecule refinement, especially for resolving pyrimidine ring conformations .
  • Chromatography : Flash chromatography (silica gel, CH₂Cl₂/MeOH eluent) is employed for purification .
  • Spectroscopy : While not explicitly detailed in the evidence, standard techniques (¹H/¹³C NMR, LC-MS) are inferred for functional group verification.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Optimization : Lower temperatures (-5°C to 0°C) minimize side reactions in acylation steps .

  • Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates in alkylation reactions .

  • Catalyst Screening : Transition-metal catalysts (e.g., Cu/Co) in reduction steps (NaBH₄/H₂O-EtOH) improve efficiency .

    Table 2 : Optimization Strategies

    ParameterImprovement StrategyEvidence ID
    Temperature ControlStepwise cooling to -5°C
    Solvent PolarityDMSO for propargylation
    Catalyst EfficiencyCu/Co bimetallic systems

Q. What is the compound’s role in kinase inhibitor development?

  • Methodological Answer : The compound serves as a precursor for imatinib analogs and antiproliferative agents:

  • Imatinib Synthesis : Reacted with 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid in methylene chloride/triethylamine to form imatinib, a tyrosine kinase inhibitor .
  • Derivative Synthesis : Used to generate methuosis inducers (e.g., compound 12a) via condensation with indole-carbohydrazides .
    • Key Insight : Substituents on the pyrimidine ring modulate target selectivity (e.g., Bcr-Abl kinase vs. c-Kit) .

Q. What are the challenges in analyzing impurities of this compound in pharmaceuticals?

  • Methodological Answer :

  • Detection : HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water gradients) identifies residual intermediates like 4-(pyridin-3-yl)pyrimidin-2-amine.
  • Quantification : LC-MS/MS is critical for low-abundance impurity profiling in imatinib formulations .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D-NMR differentiate regioisomers .

Q. How do structural modifications affect its biological activity?

  • Methodological Answer :

  • Pyridinyl vs. Phenyl Substituents : Replacing the pyridin-3-yl group with phenyl (e.g., in masitinib derivatives) alters solubility and ATP-binding affinity .

  • Alkyne Functionalization : Propargyl groups (e.g., compound 15) enhance cellular uptake in leukemia cell lines (e.g., K562) .

    Table 3 : Structure-Activity Relationships

    ModificationBiological EffectEvidence ID
    Pyridinyl substitutionImproved kinase inhibition (IC₅₀ < 1 μM)
    Propargyl additionIncreased antiproliferative activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.